molecular formula C15H12ClN3O3S B10996754 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B10996754
M. Wt: 349.8 g/mol
InChI Key: YPRPHUIMCPMBMV-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a thiadiazole ring, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-carboxylic acid derivative, followed by the introduction of the chlorophenyl group and the thiadiazole ring. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)furan-2-carbaldehyde: This compound shares the furan and chlorophenyl groups but lacks the thiadiazole ring.

    Methyl 5-(methoxymethyl)furan-2-carboxylate: Similar in structure but with different functional groups, leading to distinct chemical properties.

Uniqueness

The uniqueness of 5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as it can be used to develop new materials and therapeutic agents with unique properties.

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C15H12ClN3O3S/c1-21-8-13-18-19-15(23-13)17-14(20)12-7-6-11(22-12)9-4-2-3-5-10(9)16/h2-7H,8H2,1H3,(H,17,19,20)

InChI Key

YPRPHUIMCPMBMV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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